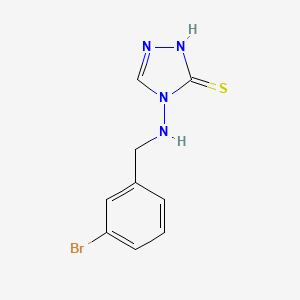

NDM-1 inhibitor-2

描述

属性

CAS 编号 |

665013-76-3 |

|---|---|

分子式 |

C9H9BrN4S |

分子量 |

285.17 g/mol |

IUPAC 名称 |

4-[(3-bromophenyl)methylamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H9BrN4S/c10-8-3-1-2-7(4-8)5-12-14-6-11-13-9(14)15/h1-4,6,12H,5H2,(H,13,15) |

InChI 键 |

GVJZBRUKGHLCJD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)CNN2C=NNC2=S |

规范 SMILES |

C1=CC(=CC(=C1)Br)CNN2C=NNC2=S |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

NDM-1 inhibitor-2; NDM 1 inhibitor 2; NDM1 inhibitor2; |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of NDM-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global dissemination of New Delhi metallo-β-lactamase-1 (NDM-1) represents a significant threat to public health. NDM-1 is a class B1 metallo-β-lactamase (MBL) that confers resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems.[1][2] The enzyme's remarkable substrate promiscuity and efficient catalytic activity are attributed to its unique active site structure, making the development of effective inhibitors a critical and urgent challenge.[1][3] This guide provides an in-depth exploration of the NDM-1 catalytic mechanism and the various strategies employed by inhibitors to counteract its activity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Catalytic Mechanism of NDM-1

The hydrolytic activity of NDM-1 is fundamentally dependent on a di-zinc center located within a spacious and flexible active site.[1][4] This catalytic core is essential for substrate binding and the subsequent cleavage of the β-lactam ring.

Active Site Architecture: The NDM-1 active site features two zinc ions, Zn1 and Zn2, coordinated by specific amino acid residues:

-

Zn1: Coordinated by three histidine residues (His120, His122, His189).[4][5]

-

Zn2: Coordinated by an aspartate (Asp124), a cysteine (Cys208), and a histidine (His250).[4][5]

A key feature of the catalytic center is a hydroxide (B78521) ion that bridges the two zinc ions.[2][6] This bridging hydroxide acts as the primary nucleophile in the hydrolytic reaction. The flexibility of loops surrounding the active site, such as the L3 loop, allows the enzyme to accommodate a wide variety of β-lactam substrates, contributing to its broad-spectrum resistance profile.[1][7]

The Hydrolysis Pathway: The mechanism proceeds through a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

-

Substrate Binding: The β-lactam antibiotic binds in the active site, with its carboxyl and carbonyl oxygen atoms interacting with the two zinc ions.[1]

-

Nucleophilic Attack: The zinc-bridging hydroxide ion, activated by the Lewis acidity of the zinc ions, performs a nucleophilic attack on the β-lactam carbonyl carbon.[2][3]

-

Ring Opening: This attack leads to the cleavage of the amide bond within the four-membered β-lactam ring, forming a negatively charged nitrogen intermediate.

-

Protonation and Product Release: The intermediate is subsequently protonated, likely by a water molecule, leading to the formation of the inactive, hydrolyzed antibiotic, which is then released from the active site.[2]

References

- 1. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of New Delhi metallo-β-lactamase 1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard Against Resistance: A Technical Guide to the Discovery and Synthesis of NDM-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) has precipitated a global health crisis, rendering a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, ineffective. This enzyme's ability to hydrolyze these critical drugs has fueled the spread of multidrug-resistant bacteria, creating an urgent need for effective inhibitors to restore the efficacy of our antibiotic arsenal. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of NDM-1 inhibitors, offering a comprehensive resource for professionals in the field of antimicrobial drug development.

The Rise of NDM-1: A Formidable Challenge

New Delhi Metallo-β-lactamase-1 (NDM-1) is a class B1 metallo-β-lactamase (MBL) that utilizes two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring in antibiotics.[1][2] This mechanism confers broad resistance to penicillins, cephalosporins, and carbapenems.[3][4] The gene encoding NDM-1, blaNDM-1, is often located on mobile genetic elements, facilitating its rapid dissemination among various Gram-negative bacterial species.[5] The global spread of NDM-1-producing bacteria poses a significant threat to public health, necessitating the development of novel therapeutic strategies, with NDM-1 inhibitors being a primary focus.[5][6]

Strategies for NDM-1 Inhibitor Discovery

The quest for potent and specific NDM-1 inhibitors has employed a variety of discovery strategies, ranging from rational design to high-throughput screening.

Key Approaches:

-

Structure-Based Drug Design: Leveraging the crystal structure of NDM-1, researchers can design molecules that specifically interact with the active site residues and the catalytic zinc ions.[3][7]

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds for their ability to inhibit NDM-1 activity allows for the identification of novel scaffolds.[8]

-

Fragment-Based Drug Discovery (FBDD): This approach identifies low-molecular-weight fragments that bind to the enzyme, which are then optimized and linked to create more potent inhibitors.[9][10]

-

Drug Repurposing: Screening existing FDA-approved drugs for off-target NDM-1 inhibitory activity can accelerate the drug development pipeline.[11]

-

Natural Product Screening: Nature provides a vast source of chemical diversity, and screening plant extracts and microbial products has yielded promising NDM-1 inhibitors.[12]

References

- 1. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unimore.it [iris.unimore.it]

- 4. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]

An In-depth Technical Guide to the Structure-Activity Relationship of NDM-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health, necessitating the urgent development of effective inhibitors to be used in combination with existing antibiotics.[2][3] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of NDM-1 inhibitors, detailing key structural features, quantitative data, experimental protocols, and the underlying molecular interactions that govern their inhibitory activity.

The Catalytic Mechanism of NDM-1: A Target for Inhibition

NDM-1 belongs to the B1 subclass of metallo-β-lactamases (MBLs) and requires one or two zinc ions in its active site for catalytic activity.[4][5] The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[6] The catalytic mechanism involves the activation of a water molecule by the zinc ions, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[5][7] The active site is characterized by a shallow, open cavity with flexible loops, which contributes to its ability to accommodate a wide range of substrates.[3][8] Understanding this mechanism is fundamental to the rational design of inhibitors that can effectively block the enzyme's function.

Classes of NDM-1 Inhibitors and Key SAR Insights

NDM-1 inhibitors can be broadly classified based on their mechanism of action, primarily targeting the essential zinc ions or interacting with other key residues in the active site.

2.1. Zinc-Chelating Inhibitors

This class of inhibitors functions by directly binding to the zinc ions in the active site, displacing the catalytic water molecule and rendering the enzyme inactive.[4]

-

Thiol-based Inhibitors: Compounds containing a thiol group (-SH) are effective zinc binders.

-

Captopril (B1668294): An angiotensin-converting enzyme (ACE) inhibitor, captopril, has been shown to inhibit NDM-1.[6] Its thiol group coordinates with the zinc ions. SAR studies on captopril analogs have highlighted the importance of the thiol group for inhibitory activity.

-

Thiorphan and Tiopronin: These are other examples of thiol-containing molecules that exhibit inhibitory effects against NDM-1.[9]

-

-

Carboxylate-based Inhibitors: Molecules with carboxylate groups can also chelate the zinc ions.

-

Other Chelating Moieties: Various other chemical groups capable of coordinating with zinc have been explored.

-

Sulfamoyl and Sulfone Groups: These functional groups have been incorporated into naphthalene (B1677914) and thiazole (B1198619) scaffolds to coordinate with the zinc ions and form hydrogen bonds with active site residues like Asn220 and Asp124.[10]

-

2.2. Non-Chelating Inhibitors

These inhibitors bind to the active site and disrupt the enzyme's function without directly chelating the zinc ions. Their interaction is often driven by hydrogen bonding and hydrophobic interactions with key amino acid residues.

-

Thiosemicarbazone Derivatives: SAR studies have been conducted on thiosemicarbazone derivatives, with some compounds showing uncompetitive inhibition of NDM-1, suggesting they may bind to an allosteric site or the enzyme-substrate complex.[11]

-

Adapalene (B1666599): Identified through a drug repurposing approach, adapalene showed inhibitory activity against NDM-1 by interacting with key active site residues including His122, Asp124, Cys208, and His250.[12]

-

Natural Products: Phytochemicals like butein, monodemethylcurcumin, and rosmarinic acid have been identified as potential N-1 inhibitors through in silico studies, with interactions predicted with key residues in the active site.[9] Carnosic acid has been identified as a natural allosteric inhibitor.[13]

Quantitative Data on NDM-1 Inhibitors

The following tables summarize the inhibitory activities of selected compounds against NDM-1.

Table 1: IC50 Values of Selected NDM-1 Inhibitors

| Compound/Inhibitor | Chemical Class | IC50 (µM) | Reference |

| D-captopril | Thiol | 10.3 | [14] |

| Adapalene | Retinoid-like | 8.9 (µg/mL) | [12] |

| Carnosic Acid | Diterpene | 27.07 | [13] |

| Compound 19bh | Thiosemicarbazone | - | [11] |

| MCULE-8777613195-0-12 | - | 54.2 | [14] |

Table 2: Inhibition Constants (Ki) of Selected NDM-1 Inhibitors

| Compound/Inhibitor | Chemical Class | Ki (µM) | Inhibition Type | Reference |

| Compound 19bg | Thiosemicarbazone | 0.63 | Uncompetitive | [11] |

| Compound 19bh | Thiosemicarbazone | 0.44 | Uncompetitive | [11] |

| Monodemethylcurcumin | Polyphenol | < 100 (Predicted) | - | [9] |

| Butein | Polyphenol | < 100 (Predicted) | - | [9] |

| Rosmarinic acid | Polyphenol | < 100 (Predicted) | - | [9] |

Key Experimental Protocols for SAR Studies

The evaluation of NDM-1 inhibitors and the elucidation of their SAR rely on a combination of biochemical, microbiological, and computational methods.

4.1. NDM-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NDM-1.

-

Objective: To determine the IC50 value of a potential inhibitor.

-

Principle: A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is used. Hydrolysis of nitrocefin by NDM-1 results in a color change that can be monitored spectrophotometrically. The presence of an inhibitor will reduce the rate of hydrolysis.

-

Typical Protocol:

-

Recombinant NDM-1 enzyme is incubated with varying concentrations of the test compound in a suitable buffer (e.g., HEPES) containing ZnSO4.[12][15]

-

After a short pre-incubation period, the reaction is initiated by adding a solution of nitrocefin.[15]

-

The change in absorbance (e.g., at 490 nm for nitrocefin) is measured over time using a microplate reader.[15]

-

The rate of hydrolysis is calculated for each inhibitor concentration, and the data is used to determine the IC50 value.

-

4.2. Minimum Inhibitory Concentration (MIC) Assay

This assay assesses the ability of an inhibitor to restore the antibacterial activity of a β-lactam antibiotic against a bacterial strain that produces NDM-1.

-

Objective: To determine the synergistic effect of an inhibitor with a β-lactam antibiotic.

-

Principle: The MIC of a β-lactam antibiotic (e.g., meropenem) for an NDM-1 producing bacterial strain is determined in the presence and absence of a fixed concentration of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates synergy.

-

Typical Protocol (Broth Microdilution):

-

Serial dilutions of the β-lactam antibiotic are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[13][16]

-

A fixed concentration of the inhibitor is added to each well.

-

Each well is inoculated with a standardized suspension of the NDM-1 producing bacteria.[13]

-

The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.[13]

-

Checkerboard assays can also be performed to systematically evaluate the synergy by varying the concentrations of both the antibiotic and the inhibitor to calculate the Fractional Inhibitory Concentration (FIC) index.[17]

-

4.3. Molecular Modeling and Simulation

Computational techniques are instrumental in understanding the binding modes of inhibitors and guiding the design of new compounds.

-

Molecular Docking: Predicts the preferred orientation of an inhibitor when bound to the NDM-1 active site and estimates the binding affinity.[10][18] This helps in identifying key interactions with amino acid residues and the zinc ions.[10]

-

Molecular Dynamics (MD) Simulation: Simulates the movement of the inhibitor-enzyme complex over time to assess the stability of the binding interactions.[10][13]

Conclusion and Future Directions

The development of NDM-1 inhibitors is a critical strategy to combat the growing threat of carbapenem-resistant bacteria. SAR studies have revealed that zinc chelation is a prominent mechanism of inhibition, with functional groups like thiols and carboxylates playing a key role. However, the potential for off-target effects on human metalloenzymes necessitates the exploration of non-chelating and allosteric inhibitors.[8] The integration of computational methods with traditional biochemical and microbiological assays has accelerated the discovery of novel scaffolds.[16][19]

Future research should focus on:

-

Optimizing the potency and selectivity of existing inhibitor scaffolds.

-

Exploring novel chemical spaces to identify inhibitors with new mechanisms of action.

-

Conducting in vivo studies to evaluate the efficacy and safety of promising candidates.

A deeper understanding of the SAR of NDM-1 inhibitors will pave the way for the development of clinically useful drugs that can restore the efficacy of our last-line antibiotics.

References

- 1. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]

- 2. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering NDM-1 inhibitors using molecular substructure embeddings representations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structural view of the antibiotic degradation enzyme NDM-1 from a superbug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Machine Learning Models Identify Inhibitors of New Delhi Metallo-β-lactamase (NDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. adibiosolutions.com [adibiosolutions.com]

- 19. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

NDM-1 Inhibition Kinetics: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition kinetics of New Delhi Metallo-beta-lactamase-1 (NDM-1), a critical target in the fight against antibiotic resistance. While specific kinetic data for the compound designated "NDM-1 inhibitor-2" (CAS 665013-76-3) is not publicly available in the cited scientific literature, this document outlines the fundamental principles, experimental methodologies, and data for other well-characterized NDM-1 inhibitors. This information serves as a valuable resource for the research and development of novel NDM-1 inhibitors.

Introduction to NDM-1 and Its Inhibition

New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The enzyme belongs to the class B1 metallo-β-lactamases and utilizes two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotics ineffective.[3][4] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health, making the development of effective NDM-1 inhibitors a crucial area of research.[2]

The primary strategy for combating NDM-1-mediated resistance is the co-administration of a β-lactam antibiotic with an NDM-1 inhibitor. This approach, known as combination therapy, aims to restore the efficacy of existing antibiotics.[5] The ideal inhibitor should exhibit high affinity for the NDM-1 active site, effectively preventing the hydrolysis of the antibiotic.

Mechanism of NDM-1 Catalysis and Inhibition

The catalytic mechanism of NDM-1 involves the coordination of the β-lactam substrate to the zinc ions in the active site. The dizinc (B1255464) center activates a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its cleavage.[2][3]

NDM-1 inhibitors are designed to interfere with this process. They can be broadly categorized based on their mechanism of action:

-

Zinc-chelating agents: These inhibitors bind to the zinc ions in the active site, displacing the catalytic water molecule and preventing substrate binding. Many known NDM-1 inhibitors, such as those containing thiol groups, fall into this category.[4][5]

-

Competitive inhibitors: These compounds compete with the β-lactam substrate for binding to the active site. They may or may not interact directly with the zinc ions.[5]

-

Allosteric inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[6]

The following diagram illustrates the general mechanism of NDM-1 catalyzed hydrolysis of a β-lactam antibiotic and its inhibition.

Caption: Mechanism of NDM-1 action and inhibition.

Quantitative Data on NDM-1 Inhibitors

The effectiveness of an NDM-1 inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The following table summarizes these parameters for a selection of well-characterized NDM-1 inhibitors.

| Inhibitor | Chemical Class | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference(s) |

| D-Captopril | Thiol | 7.9 | 1.3 | Competitive | [5][7] |

| Thiorphan | Thiol | 1.8 | - | - | [5] |

| Dimercaprol | Thiol | 1.3 | - | - | [5] |

| Adapalene | Carboxylic Acid | 8.9 µg/mL | - | - | [1] |

| Carnosic Acid | Diterpene | 27.07 | - | Allosteric | [6] |

| Taniborbactam | Boronic Acid | 0.01 | - | - | [8] |

| Pyridine-2,6-dicarboxylic acid | Carboxylic Acid | - | - | Competitive | [7] |

| Thiazolidine-2,4-dicarboxylic acid | Carboxylic Acid | - | - | Competitive | [7] |

Note: A direct comparison of IC50 values should be made with caution as they can be influenced by experimental conditions.

Experimental Protocols for NDM-1 Inhibition Kinetics

The determination of NDM-1 inhibition kinetics typically involves spectrophotometric assays that monitor the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963) or imipenem.[1][9]

General Enzyme Inhibition Assay Protocol

-

Enzyme and Substrate Preparation:

-

Recombinant NDM-1 enzyme is purified and its concentration determined.

-

A stock solution of a chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[1]

-

The assay buffer is often supplemented with ZnSO4 (e.g., 10-50 µM) to ensure the enzyme is in its active, zinc-bound state.[1][9]

-

-

IC50 Determination:

-

A fixed concentration of NDM-1 enzyme (e.g., 5-10 nM) is pre-incubated with a range of inhibitor concentrations for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C).[1][9]

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., 60-100 µM nitrocefin).[1][9]

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader or spectrophotometer.[1][9]

-

The initial reaction velocities are calculated from the linear portion of the progress curves.

-

The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

-

-

Determination of Kinetic Parameters (Ki):

-

To determine the mechanism of inhibition and the Ki value, steady-state kinetic experiments are performed.

-

The initial reaction velocities are measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

-

The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots.

-

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value can be determined from the analysis of these plots.

-

The following diagram outlines a typical workflow for determining the inhibition kinetics of an NDM-1 inhibitor.

Caption: Experimental workflow for NDM-1 inhibition kinetics.

Conclusion

The development of potent and specific NDM-1 inhibitors is a critical strategy to overcome antibiotic resistance. Understanding the inhibition kinetics of these compounds is fundamental to their preclinical and clinical development. This guide provides a foundational understanding of the principles and methodologies involved in the study of NDM-1 inhibition. While specific data for "this compound" remains elusive in the public domain, the information presented here on other inhibitors serves as a valuable benchmark and guide for researchers in this vital field. Further research and publication of data on novel inhibitors are essential to advance the development of new therapies to combat multidrug-resistant bacteria.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of the NDM-1 Inhibitor D-Captopril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of D-Captopril, a potent inhibitor of New Delhi Metallo-β-lactamase 1 (NDM-1). The information herein is intended to support research and development efforts targeting antimicrobial resistance. D-Captopril, a well-characterized angiotensin-converting enzyme (ACE) inhibitor, has been identified as an effective inhibitor of NDM-1, offering a potential scaffold for the development of novel therapeutics to combat drug-resistant bacteria.

Quantitative Solubility Data

The solubility of D-Captopril in various solvents is crucial for its formulation and in vitro testing. The following table summarizes available quantitative solubility data.

| Solvent System | Temperature | Concentration | Citation |

| Water | 25 °C | ~160 mg/mL | [1] |

| Water | Not Specified | >100 mg/mL | |

| Water (with ultrasonic) | Not Specified | ≥48.6 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~3 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥21.7 mg/mL | [2] |

| Ethanol (B145695) | Not Specified | ~30 mg/mL | [3] |

| Ethanol (with ultrasonic) | Not Specified | ≥105.2 mg/mL | [2] |

| Methanol | Not Specified | Freely Soluble | [5] |

| Chloroform | Not Specified | Freely Soluble | [6] |

| Dichloromethane | Not Specified | Freely Soluble | [5] |

| Ethyl Acetate | Not Specified | Sparingly Soluble | [1][6] |

Stability Profile

Understanding the stability of D-Captopril is critical for its handling, storage, and the development of stable formulations.

Degradation Pathway and Kinetics

The primary degradation pathway for D-Captopril in solution is the oxygen-facilitated, first-order, free-radical oxidation of its thiol group to form captopril (B1668294) disulfide[7]. This oxidation is the main route of degradation in solutions with a pH above 4.0[8]. Hydrolysis of the amide linkage occurs only under harsh conditions. The rate of oxidation is dependent on pH, oxygen partial pressure, and the presence of metal ions[7].

Factors Influencing Stability

Several factors significantly impact the stability of D-Captopril in aqueous solutions:

-

pH: D-Captopril is most stable in acidic conditions, specifically below pH 4.0[8][9]. As the pH increases from 6.6 to 8.0, the rate of oxidation increases[7].

-

Temperature: The degradation rate of D-Captopril in solution increases with temperature[9]. However, in its solid crystalline form, it is very stable, showing no significant decomposition when stored at temperatures up to 50°C for six months.

-

Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), catalyze the oxidation of D-Captopril. Even trace amounts (as little as 1 ppm of Cu²⁺) can lead to oxidation.

-

Chelating Agents: The use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can significantly delay oxidation by sequestering catalytic metal ions[9][10]. A concentration as low as 0.01% Na-EDTA has been shown to be sufficient to stabilize solutions[9][10].

-

Antioxidants: The incorporation of antioxidants can also help to prevent oxidative degradation.

-

Concentration: Higher concentrations of D-Captopril in solution can delay oxidation[9].

-

Oxygen: Minimizing the headspace in storage containers and degassing solutions can reduce the rate of oxidation. Purging with nitrogen gas can also have a stabilizing effect, particularly in the presence of destabilizing agents like sorbitol[9][10].

Storage Recommendations

-

Solid Form: D-Captopril as a crystalline solid should be stored at -20°C for long-term stability (≥4 years)[3]. It can also be stored at room temperature in a cool, dry, well-ventilated area, protected from light and moisture[11][12][13][14].

-

Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for biological experiments. Storing aqueous solutions for more than one day is not advised[3]. If storage is necessary, solutions should be kept at -20°C for up to one month[15]. To enhance stability, consider using a low pH buffer (below pH 4.0), adding a chelating agent like EDTA, and minimizing exposure to oxygen[8][9].

-

Organic Solvent Stock Solutions: Stock solutions in organic solvents like DMSO and ethanol should be purged with an inert gas[3].

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of D-Captopril.

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. raybiotech.com [raybiotech.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. bio-gems.com [bio-gems.com]

- 5. captopril [chembk.com]

- 6. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Captopril (Capoten): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. ajantapharmausa.com [ajantapharmausa.com]

- 14. cdn.who.int [cdn.who.int]

- 15. Captopril | ACE and LTA<sub>4</sub> hydrolase inhibitor | Hello Bio [hellobio.com]

Navigating the Cytotoxicity of NDM-1 Inhibitors: A Technical Guide

Disclaimer: The term "NDM-1 inhibitor-2" does not correspond to a specific, publicly documented compound in the scientific literature. This guide, therefore, focuses on the cytotoxicity profile of a representative and novel New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitor, PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) , for which relevant data has been published.[1] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available cytotoxicity data, experimental methodologies, and mechanistic insights.

Introduction to NDM-1 and the Imperative for Selective Inhibitors

New Delhi metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in various pathogenic bacteria.[2][3][4][5] The enzyme's active site contains two zinc ions that are crucial for hydrolyzing and inactivating antibiotics like penicillins, cephalosporins, and carbapenems.[2][4][5][6][7] The rapid global spread of NDM-1 producing bacteria presents a significant threat to public health, making the development of effective NDM-1 inhibitors a critical area of research.[3][8] A crucial aspect of developing these inhibitors is ensuring their selective toxicity towards bacteria, with minimal impact on human cells. This guide delves into the cytotoxicity profile of PHT427, a recently identified NDM-1 inhibitor.[1]

Quantitative Cytotoxicity Profile of PHT427

The assessment of off-target effects on human cells is a critical step in the preclinical evaluation of any new therapeutic agent. For PHT427, in vitro cytotoxicity has been quantified to establish its preliminary safety profile.

| Compound | Cell Line | Assay | Endpoint | Result |

| PHT427 | Human Embryonic Kidney 293 (HEK293) | Not Specified | CC50 | > 64 μmol/L |

CC50: 50% cytotoxic concentration

Experimental Protocols for Cytotoxicity Assessment

The determination of the cytotoxic potential of NDM-1 inhibitors is paramount. The following section details a standard methodology for evaluating the in vitro cytotoxicity of a compound like PHT427 using a human cell line.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Objective: To determine the concentration of the NDM-1 inhibitor that reduces the viability of a human cell line by 50% (CC50).

Materials:

-

Human cell line (e.g., HEK293 or HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

NDM-1 inhibitor stock solution (e.g., PHT427 in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the NDM-1 inhibitor in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.[10]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the CC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Mechanistic Insights and Signaling Pathways

Primary Mechanism of Action of NDM-1 Inhibitors

The primary mechanism of many NDM-1 inhibitors involves the chelation of the zinc ions in the enzyme's active site.[1][2] By binding to these zinc ions, the inhibitors prevent the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy.[2][6]

Cytotoxicity Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a potential NDM-1 inhibitor.

Conclusion

The development of NDM-1 inhibitors is a promising strategy to combat antibiotic resistance. The representative inhibitor, PHT427, demonstrates a favorable preliminary cytotoxicity profile with a CC50 value greater than 64 μmol/L against the HEK293 cell line. This suggests a degree of selectivity for its bacterial target over human cells. However, further comprehensive toxicological studies are essential to fully characterize its safety profile before it can be considered for further development. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of this and other novel NDM-1 inhibitors. A thorough understanding of the cytotoxicity profile is indispensable for the successful translation of potent enzyme inhibitors into safe and effective therapeutic agents.

References

- 1. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]

- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unimore.it [iris.unimore.it]

- 4. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core of Resistance: A Technical Guide to the Interaction of NDM-1 Inhibitors with Zinc Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and rapid global dissemination of New Delhi Metallo-β-lactamase-1 (NDM-1) represents a significant threat to the efficacy of β-lactam antibiotics, our most crucial class of antibacterial agents. NDM-1 confers broad-spectrum resistance to nearly all β-lactams, including the last-resort carbapenems.[1][2][3] The catalytic activity of this enzyme is fundamentally dependent on the presence of one or two zinc ions in its active site, making the disruption of this metal-enzyme interaction a primary strategy for inhibitor development.[1][4][5] This guide provides an in-depth technical overview of the zinc-dependent mechanism of NDM-1 and the various ways inhibitors interact with these essential zinc cofactors.

The Catalytic Machinery of NDM-1: A Di-Zinc Center

NDM-1 is a class B1 metallo-β-lactamase (MBL) that utilizes a di-zinc active site to catalyze the hydrolysis of the amide bond in the β-lactam ring.[6][7] The active site features two zinc binding sites, designated Zn1 and Zn2, with distinct coordination environments and affinities.

-

Zn1 Site: This site is tightly coordinated in a tetrahedral geometry by three histidine residues (His120, His122, His189) and a bridging hydroxide (B78521) ion.[4][8][9]

-

Zn2 Site: The Zn2 ion is coordinated by Asp124, Cys208, and His250, along with the same bridging hydroxide.[3][4][8][9] The Zn2 site generally has a lower occupancy and affinity for zinc compared to the Zn1 site.[5][6]

The catalytic mechanism involves the cooperation of these two zinc ions.[1][6] A hydroxide ion, positioned as a bridge between the two zinc ions, acts as the primary nucleophile, attacking the carbonyl carbon of the β-lactam ring.[4][6] Zn1 is proposed to function as a Lewis acid, polarizing the carbonyl oxygen of the substrate, while Zn2 stabilizes the developing negative charge on the nitrogen atom of the leaving group, facilitating the cleavage of the C-N bond.[5][6] The distance between the two zinc ions is flexible and changes during the catalytic cycle, which is believed to be important for substrate binding and product release.[4][6]

Caption: NDM-1 catalytic mechanism highlighting the roles of Zn1, Zn2, and the nucleophilic hydroxide.

Inhibitor Interaction with NDM-1 Zinc Ions

Given the critical role of the zinc ions, the primary strategy for designing NDM-1 inhibitors is to target these metal cofactors. Inhibitors can be broadly classified based on their mode of interaction with the zinc center.

Zinc Chelating Agents

The most direct approach to inactivate NDM-1 is through the removal of zinc ions from the active site. Metal chelators are compounds that form strong coordination complexes with metal ions.

-

Mechanism: These inhibitors sequester the zinc ions, effectively stripping them from the enzyme's active site and rendering it catalytically inert.[4]

-

Example (EDTA): Ethylenediaminetetraacetic acid (EDTA) is a classic, potent MBL inhibitor. It demonstrates a strong ability to bind the zinc ions of NDM-1, with reported IC50 values in the sub-micromolar range (e.g., 0.4 µM).[4] The interaction results in the formation of apo-NDM-1 (the metal-free enzyme), which is inactive.[10]

Inhibitors Coordinating to Active Site Zinc

A more nuanced approach involves designing molecules that bind within the active site and directly coordinate with one or both zinc ions, without necessarily removing them. These compounds act as competitive inhibitors by preventing substrate binding or interfering with the catalytic process.

-

Thiol-Based Inhibitors: Compounds containing a thiol (-SH) group have proven to be effective NDM-1 inhibitors.

-

Mechanism: The thiol moiety can act as a potent zinc-binding group. Crystallographic studies have revealed two primary binding modes: the thiol sulfur can either form a bridge between Zn1 and Zn2, displacing the nucleophilic water molecule, or it can coordinate terminally to a single zinc ion.[4][11]

-

Examples:

-

Captopril (B1668294): An approved ACE inhibitor, captopril contains both thiol and carboxylate groups that coordinate with the active site zinc ions.[4] D-captopril is a more potent inhibitor of NDM-1 (IC50 ≈ 7.9 µM) than its L-enantiomer.[2]

-

Thiorphan and Dimercaprol: These thiol-containing drugs also show significant inhibitory activity against NDM-1, with IC50 values in the low micromolar range (1.8 µM and 1.3 µM, respectively).[2]

-

-

-

Carboxylate-Containing Inhibitors: The carboxylate group is another effective zinc-binding pharmacophore that mimics the carboxylate moiety present in β-lactam substrates.

-

Mechanism: The carboxylate oxygen atoms can coordinate with one or both zinc ions, occupying the space required for substrate binding.[12]

-

Covalent Inhibitors of Zinc-Coordinating Residues

An alternative strategy involves targeting the amino acid residues that coordinate the zinc ions.

-

Mechanism: These inhibitors form an irreversible covalent bond with a key residue in the active site, thereby disrupting the zinc coordination sphere and inactivating the enzyme.

-

Example (Targeting Cys208): The Cys208 residue, which coordinates Zn2, is a potential target. Thiol-modifying compounds like p-chloromercuribenzoate (p-CMB) have been shown to covalently bind to Cys208 and inhibit NDM-1 with an IC50 of 2.3 µM.[4][13] However, the viability of this strategy is questionable, as mutations of this residue (e.g., C208D) can confer resistance to the inhibitor while maintaining enzymatic activity.[13]

Quantitative Data on NDM-1 Inhibitors

The following table summarizes the inhibitory potency of various compounds that interact with the NDM-1 zinc center.

| Inhibitor Class | Compound | Type of Interaction | IC50 Value (µM) | Binding Affinity (Kd) (µM) | Reference(s) |

| Zinc Chelator | EDTA | Zinc Sequestration | 0.4 | - | [4] |

| Thiol-Based | D-Captopril | Zinc Coordination | 7.9 | 2.2 | [2][12] |

| Thiol-Based | L-Captopril | Zinc Coordination | 202.0 | - | [2] |

| Thiol-Based | Thiorphan | Zinc Coordination | 1.8 | - | [2] |

| Thiol-Based | Dimercaprol | Zinc Coordination | 1.3 | - | [2] |

| Covalent Modifier | p-Chloromercuribenzoate (p-CMB) | Covalent (Cys208) | 2.3 | - | [4][13] |

| Natural Product | Carnosic Acid | Allosteric Inhibition | 27.07 | - | [14] |

| Indole-2-carboxylate | Compound 12 (from study) | Zinc Coordination | Low-µM range | - | [12] |

Note: IC50 and Kd values can vary depending on assay conditions.

Experimental Protocols for Characterizing Inhibitor-Zinc Interactions

A multi-faceted approach is required to fully characterize the interaction between an inhibitor and the NDM-1 zinc ions.

Enzyme Inhibition Assay (IC50 Determination)

This is the primary method for quantifying the potency of an inhibitor.

-

Reagents and Materials: Recombinant NDM-1 enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), assay buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0-7.5), supplemental ZnSO₄ (typically 10-50 µM), test inhibitor compounds, DMSO for dissolving compounds, and a 96-well microplate reader.[15]

-

Procedure: a. Prepare a solution of recombinant NDM-1 (e.g., 5 nM) in the assay buffer supplemented with ZnSO₄.[15] b. In a microplate, incubate the NDM-1 enzyme with various concentrations of the test inhibitor (typically a serial dilution) for a defined pre-incubation period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).[15] c. Initiate the reaction by adding the nitrocefin (B1678963) substrate (e.g., final concentration of 60-100 µM).[15] d. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time. e. Calculate the initial reaction velocity for each inhibitor concentration. f. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

-

Principle: ITC determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the inhibitor and NDM-1.

-

Procedure: a. Place a solution of purified NDM-1 in the sample cell of the calorimeter. b. Fill the injection syringe with a concentrated solution of the inhibitor. Both solutions must be in the same buffer. c. A series of small, precise injections of the inhibitor into the NDM-1 solution is performed. d. The heat change associated with each injection is measured. e. The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. f. This technique can be used to confirm whether an inhibitor binds directly to the enzyme and can differentiate between high- and low-affinity binders.[12]

X-ray Crystallography

This technique provides an atomic-level three-dimensional structure of the enzyme-inhibitor complex.

-

Principle: By determining the electron density map from the diffraction pattern of a crystal, the precise positions of all atoms in the complex can be resolved.

-

Procedure: a. Purify high-quality, concentrated NDM-1 protein. b. Co-crystallize the NDM-1 protein with the inhibitor by mixing them and setting up crystallization trials under various conditions (e.g., using vapor diffusion). c. Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. d. The diffraction data are collected and processed to generate an electron density map. e. A molecular model is built into the map and refined. f. The final structure reveals the exact binding mode of the inhibitor in the active site, including its coordination to the zinc ions and its interactions with surrounding amino acid residues.[4]

Caption: A typical experimental workflow for the discovery and characterization of NDM-1 inhibitors.

Conclusion

The di-zinc center of NDM-1 is both the engine of its potent hydrolytic activity and its Achilles' heel. A deep understanding of the coordination chemistry and the catalytic roles of Zn1 and Zn2 is paramount for the rational design of effective inhibitors. The most promising strategies involve compounds that can either chelate and remove these essential metal ions or act as competitive inhibitors by directly coordinating with them in the active site. A combination of biochemical assays, biophysical techniques like ITC and NMR, and structural biology is essential to fully elucidate the mechanism of inhibition and to advance the development of clinically viable drugs capable of restoring the efficacy of our β-lactam arsenal (B13267) against NDM-1-producing pathogens.

References

- 1. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Clinical Variants of New Delhi Metallo-β-Lactamase Are Evolving to Overcome Zinc Scarcity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Potential Substrate Binding Conformation of β-Lactams and Insight into the Broad Spectrum of NDM-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Integrated Biophysical Approach to Discovering Mechanisms of NDM-1 Inhibition for Several Thiol-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Investigations of Metallo‐β‐lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An altered zinc-binding site confers resistance to a covalent inactivator of New Delhi metallo-beta-lactamase-1 (NDM-1) discovered by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]

- 15. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Mode of D-Captopril with NDM-1

For Immediate Release

This technical guide provides a detailed examination of the theoretical binding mode of D-Captopril, a potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). This document is intended for researchers, scientists, and drug development professionals engaged in the critical effort to combat antibiotic resistance. Through a comprehensive analysis of computational and structural data, we illuminate the key molecular interactions that underpin the inhibitory action of D-Captopril against this formidable enzyme.

New Delhi Metallo-β-lactamase-1 (NDM-1) is a significant global health threat due to its ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1] The development of effective NDM-1 inhibitors is a crucial strategy to restore the efficacy of these life-saving drugs. D-Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been identified as a promising inhibitor of NDM-1, offering a scaffold for the design of novel therapeutics.[2]

Quantitative Analysis of NDM-1 Inhibition

The inhibitory potential of various compounds against NDM-1 is quantified through metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes key quantitative data for D-Captopril and other relevant inhibitors, providing a comparative landscape of their efficacy.

| Inhibitor | IC50 (μM) | Ki (μM) | Method of Determination | Reference |

| D-Captopril | 7.9 | - | Enzyme Inhibition Assay | [2] |

| L-Captopril | 202.0 | - | Enzyme Inhibition Assay | [2] |

| Adapalene | - | - | In vitro enzyme assays (qualitative inhibition shown) | [3] |

| YJ182 | 0.23 | - | Enzyme Inhibition Assay | |

| ANT431 | - | 0.29 | Enzyme Inhibition Assay |

The Molecular Architecture of Inhibition: D-Captopril's Binding Mode

The theoretical binding mode of D-Captopril within the NDM-1 active site has been elucidated through a combination of X-ray crystallography and computational modeling techniques, including molecular docking and molecular dynamics simulations. These studies reveal a precise set of interactions that anchor the inhibitor and disrupt the catalytic activity of the enzyme.

The active site of NDM-1 is characterized by the presence of two zinc ions (Zn1 and Zn2) that are essential for its hydrolytic function. These zinc ions are coordinated by a series of key amino acid residues. D-Captopril effectively inhibits NDM-1 by directly interacting with these crucial components of the active site.

The primary interactions observed in the theoretical binding mode of D-Captopril with NDM-1 are:

-

Coordination with Zinc Ions: The thiol group of D-Captopril forms a crucial coordinating bond with the zinc ions (Zn1 and Zn2) in the active site. This interaction is fundamental to its inhibitory mechanism, as it displaces a key water molecule involved in the hydrolysis of β-lactam antibiotics.[2]

-

Hydrogen Bonding: The carboxylate group of D-Captopril engages in hydrogen bonding with key amino acid residues surrounding the active site. These interactions further stabilize the inhibitor within the binding pocket.

-

Hydrophobic Interactions: The proline residue of D-Captopril participates in hydrophobic interactions with nonpolar residues lining the active site cleft, contributing to the overall binding affinity.

The following diagram illustrates the key interactions in the theoretical binding mode of D-Captopril with the NDM-1 active site.

Caption: D-Captopril binding to the NDM-1 active site.

Experimental and Computational Workflow

The determination of the theoretical binding mode of NDM-1 inhibitors like D-Captopril is a multi-step process that integrates experimental and computational methodologies. The following workflow outlines the typical steps involved in such an investigation.

Caption: Experimental and computational workflow.

Detailed Methodologies

A comprehensive understanding of the theoretical binding mode relies on the rigorous application of various experimental and computational protocols.

Protein Expression and Purification

Recombinant NDM-1 protein is typically expressed in Escherichia coli strains. The gene encoding NDM-1 is cloned into an expression vector, and the protein is overexpressed. Purification is achieved through a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography, to obtain a highly pure and active enzyme for structural and biochemical studies.

X-ray Crystallography

To determine the three-dimensional structure of the NDM-1:D-Captopril complex, co-crystallization is performed. The purified NDM-1 protein is mixed with an excess of D-Captopril and subjected to crystallization screening under various conditions. Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data are processed to solve the crystal structure, revealing the precise atomic coordinates of the inhibitor bound within the active site.

Enzyme Inhibition Assays

The inhibitory activity of D-Captopril is quantified using spectrophotometric assays. A common method involves monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, in the presence of purified NDM-1. The rate of hydrolysis is measured at a specific wavelength. By performing these assays with varying concentrations of the inhibitor, the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined.

Molecular Docking

Molecular docking simulations are performed to predict the preferred binding orientation of D-Captopril within the NDM-1 active site. A three-dimensional structure of NDM-1, either from X-ray crystallography or homology modeling, is used as the receptor. The D-Captopril molecule is treated as a flexible ligand. Docking algorithms then sample a wide range of conformations and orientations of the ligand within the active site, and a scoring function is used to rank the predicted binding poses based on their estimated binding affinity.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted NDM-1:D-Captopril complex and to analyze the dynamics of the molecular interactions over time, molecular dynamics simulations are employed. The docked complex is placed in a simulated aqueous environment, and the system's trajectory is calculated by solving Newton's equations of motion. These simulations provide insights into the flexibility of the protein and the inhibitor, the persistence of key interactions (such as hydrogen bonds and coordination with zinc ions), and can be used to calculate binding free energies.

Conclusion

The theoretical binding mode of D-Captopril with NDM-1 provides a foundational understanding of the molecular principles governing its inhibitory activity. The coordination of the thiol group with the active site zinc ions is the cornerstone of its mechanism, effectively disarming the enzyme's hydrolytic machinery. This detailed molecular insight is invaluable for the rational design and optimization of next-generation NDM-1 inhibitors, a critical step forward in the global fight against antibiotic resistance.

References

A Preliminary Assessment of New Delhi Metallo-beta-lactamase-1 (NDM-1) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "NDM-1 inhibitor-2" is not a specifically identified agent in the current scientific literature. Therefore, this guide provides a comprehensive overview of the strategies and data related to the inhibition of New Delhi Metallo-beta-lactamase-1 (NDM-1), using representative data and methodologies.

Introduction: The Challenge of NDM-1

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a recently emerged enzyme that poses a significant threat to the efficacy of carbapenem (B1253116) antibiotics, which are often the last line of defense against multi-drug resistant bacterial infections.[1][2] The enzyme is a member of the class B metallo-β-lactamases (MBLs) and is capable of hydrolyzing a broad range of β-lactam antibiotics.[2][3] The gene encoding NDM-1, blaNDM-1, is located on mobile genetic elements, which facilitates its rapid spread among different bacterial species.[4][5]

The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity.[3][6][7] These zinc ions facilitate the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. The development of effective NDM-1 inhibitors is a critical area of research to combat the growing threat of antibiotic resistance.[8][9] This guide provides a preliminary assessment of the strategies and methodologies involved in the discovery and characterization of NDM-1 inhibitors.

Mechanism of NDM-1 and Inhibition Strategies

The catalytic mechanism of NDM-1 involves the coordination of a water molecule by the two zinc ions in the active site. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its hydrolysis.[7][10]

Inhibition strategies for NDM-1 primarily focus on two main approaches:

-

Zinc Chelators: Compounds that can bind to and sequester the zinc ions from the active site, thereby inactivating the enzyme.

-

Active Site Binders: Molecules that can bind to the active site of the enzyme and prevent the substrate (antibiotic) from accessing it.

The development of NDM-1 inhibitors is challenging due to the high flexibility of the active site and the unique electrostatic structure of the enzyme.[3][8]

Data Presentation: Comparative Analysis of NDM-1 Inhibitors

The following tables summarize hypothetical quantitative data for representative classes of NDM-1 inhibitors. This data is for illustrative purposes to demonstrate how such information is typically presented.

Table 1: In Vitro Enzyme Inhibition Data

| Inhibitor Class | Representative Compound | Inhibition Mechanism | IC50 (µM) | Ki (µM) |

| Thiol-based | Captopril (D-isomer) | Zinc Chelator | 7.9 | 2.5 |

| Carboxylate-based | Thiorphan | Zinc Chelator | 15.2 | 5.1 |

| Natural Product | Aspergillomarasmine A | Zinc Chelator | 4.0 | 1.3 |

| Quinazolinone-based | Compound X | Active Site Binder | 2.1 | 0.7 |

Table 2: In Vitro Antimicrobial Activity (Synergy with Meropenem)

| Inhibitor Compound | Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem MIC + Inhibitor (µg/mL) | Fold Reduction in MIC |

| Captopril (D-isomer) | E. coli (NDM-1) | 64 | 8 | 8 |

| Aspergillomarasmine A | K. pneumoniae (NDM-1) | 128 | 4 | 32 |

| Compound X | E. coli (NDM-1) | 64 | 2 | 32 |

Experimental Protocols

NDM-1 Enzyme Inhibition Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified NDM-1 enzyme.

Materials:

-

Purified recombinant NDM-1 enzyme

-

HEPES buffer (50 mM, pH 7.5)

-

ZnSO4 (100 µM)

-

Nitrocefin (B1678963) (chromogenic cephalosporin (B10832234) substrate)

-

Test inhibitor compound

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 10 nM of NDM-1 enzyme to each well containing HEPES buffer with 100 µM ZnSO4.[11]

-

Add serial dilutions of the test inhibitor to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.

-

Monitor the hydrolysis of nitrocefin by measuring the absorbance at 492 nm over time using a spectrophotometer.[11]

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Checkerboard Synergy Assay

This protocol is used to assess the synergistic effect of an NDM-1 inhibitor in combination with a β-lactam antibiotic against a bacterial strain expressing NDM-1.

Materials:

-

NDM-1 expressing bacterial strain (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic (e.g., meropenem)

-

Test inhibitor compound

-

96-well microtiter plates

Procedure:

-

Prepare two-fold serial dilutions of the antibiotic and the inhibitor in CAMHB in a 96-well plate. The antibiotic is diluted along the rows and the inhibitor along the columns.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone, the inhibitor alone, and the combination in each well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)

-

Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Visualizations

NDM-1 Mechanism of Action and Inhibition

Caption: NDM-1 catalytic mechanism and a common mode of inhibition.

Experimental Workflow for NDM-1 Inhibitor Screening

Caption: A typical workflow for screening and identifying NDM-1 inhibitors.

Conclusion

The development of potent and specific NDM-1 inhibitors is a crucial strategy to overcome the challenge of carbapenem-resistant bacteria. While no NDM-1 inhibitors are currently in clinical use, ongoing research has identified several promising scaffolds.[2][12] The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this critical area of antimicrobial research. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds to advance them into clinical development.

References

- 1. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]

- 5. NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NDM-1 Inhibitor-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often considered the last resort for treating infections caused by multidrug-resistant bacteria.[1][2][3] The rapid global spread of NDM-1-producing bacteria poses a significant threat to public health, necessitating the development of effective NDM-1 inhibitors to restore the efficacy of existing antibiotics. This document provides detailed experimental protocols for the evaluation of a novel NDM-1 inhibitor, herein referred to as "NDM-1 inhibitor-2". The protocols cover essential in vitro assays, from initial enzyme inhibition to cell-based and synergy testing.

Mechanism of Action of NDM-1

NDM-1 is a class B1 metallo-β-lactamase that requires one or two zinc ions in its active site for catalytic activity.[3] These zinc ions facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive. The active site of NDM-1 is characterized by a high degree of flexibility, allowing it to accommodate a wide range of β-lactam substrates.[1] NDM-1 inhibitors can act through various mechanisms, including chelation of the active site zinc ions or covalent modification of key amino acid residues.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected NDM-1 inhibitors against the NDM-1 enzyme and NDM-1-producing bacteria.

Table 1: In Vitro NDM-1 Enzyme Inhibition

| Inhibitor | IC50 (µM) | Target Enzyme | Reference |

| Adapalene | 8.9 µg/mL | Recombinant NDM-1 | [1] |

| D-Captopril | 7.9 | Recombinant NDM-1 | [3][4] |

| L-Captopril | 202.0 | Recombinant NDM-1 | [3][4] |

| epi-D-Captopril | 64 | Recombinant NDM-1 | [5][6] |

| Thiorphan | 1.8 | Recombinant NDM-1 | [3][4] |

| Dimercaprol | 1.3 | Recombinant NDM-1 | [3][4] |

| PHT427 | 1.42 | Recombinant NDM-1 | [7][8] |

| M1 | 1.244 nM | Purified NDM-1 | [9] |

| M17 | 1.904 nM | Purified NDM-1 | [9] |

| M21 | 2.283 nM | Purified NDM-1 | [9] |

| M61 | 1.009 nM | Purified NDM-1 | [9] |

| M75 | 1.21 nM | Purified NDM-1 | [9] |

Table 2: Synergy of NDM-1 Inhibitors with Meropenem (B701) against NDM-1-Producing Bacteria

| Bacterial Strain | Inhibitor | Inhibitor Concentration (µg/mL) | Meropenem MIC Alone (µg/mL) | Meropenem MIC with Inhibitor (µg/mL) | Fold Reduction in MIC | Reference |

| E. coli BL21(DE3)(pET28a-NDM-1) | Isoliquiritin | ≥64 | 32 | 4 | 8 | [10] |

| E. coli BL21(DE3)/pET30a(+)-blaNDM-1 | PHT427 | Not specified | 16 | 0.25 | 64 | [7][8] |

| NDM-1-producing E. coli | Morin | Not specified | 64 | 2-16 | 4-32 | [11][12] |

Experimental Protocols

NDM-1 Enzyme Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant NDM-1 enzyme using the chromogenic substrate nitrocefin (B1678963).

Materials:

-

Recombinant NDM-1 enzyme

-

This compound

-

Nitrocefin

-

HEPES buffer (50 mM, pH 7.5)

-

ZnSO4 (100 µM)

-

DMSO

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, prepare serial dilutions of this compound in HEPES buffer containing 100 µM ZnSO4.

-

Add 10 nM of recombinant NDM-1 enzyme to each well.

-

Include a positive control (NDM-1 enzyme without inhibitor) and a negative control (buffer only).

-

Incubate the plate at 30°C for 10 minutes.

-

Add nitrocefin to a final concentration of 100 µM to all wells to initiate the reaction.

-

Immediately measure the absorbance at 490 nm at regular intervals for 30 minutes using a microplate reader.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of this compound.

Materials:

-

NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound.

-

In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no inhibitor) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of this compound in combination with a β-lactam antibiotic (e.g., meropenem).

Materials:

-

NDM-1-producing bacterial strain

-

This compound

-

Meropenem

-

CAMHB

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare stock solutions of this compound and meropenem.

-

In a 96-well plate, prepare serial two-fold dilutions of meropenem along the x-axis and serial two-fold dilutions of this compound along the y-axis.

-

The final volume in each well should be 100 µL.

-

Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10^5 CFU/mL.

-

Inoculate each well with 100 µL of the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpret the results as follows:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

NDM-1-producing bacterial strain

-

This compound

-

CAMHB

-

Sterile saline or PBS

-

Agar (B569324) plates

-

Incubator

-

Shaker

Procedure:

-

Prepare a bacterial culture in the logarithmic growth phase (0.5 McFarland standard).

-

Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control flask without the inhibitor.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial 10-fold dilutions of the aliquots in sterile saline or PBS.

-

Plate 100 µL of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-